1-ethyl-7-methyl-4-oxo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,4-dihydro-1,8-naphthyridine-3-carboxamide
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Description
1-ethyl-7-methyl-4-oxo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H24N4O2S and its molecular weight is 396.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is structurally similar to nalidixic acid , a potent antibacterial agent . Nalidixic acid is known to inhibit nucleic acid and protein synthesis in Saccharomyces cerevisiae , suggesting that this compound may have a similar target.
Mode of Action
Based on its structural similarity to nalidixic acid , it may also inhibit nucleic acid and protein synthesis . This inhibition could occur through the compound’s interaction with DNA gyrase, an enzyme involved in DNA replication and transcription, leading to the disruption of these processes.
Biochemical Pathways
Given its potential role in inhibiting nucleic acid and protein synthesis , it may impact pathways related to these processes. This could include the DNA replication pathway, the transcription pathway, and the translation pathway, among others.
Result of Action
If it does inhibit nucleic acid and protein synthesis like nalidixic acid , it could lead to the cessation of cell growth and division, potentially resulting in cell death.
Properties
IUPAC Name |
1-ethyl-7-methyl-4-oxo-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-3-25-12-18(19(26)17-5-4-14(2)22-20(17)25)21(27)23-16-6-8-24(11-16)10-15-7-9-28-13-15/h4-5,7,9,12-13,16H,3,6,8,10-11H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSSILIDSGJPIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3CCN(C3)CC4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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